4-Chlorobenzophenone

Vue d'ensemble

Description

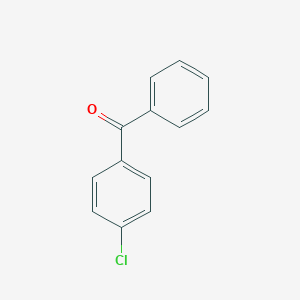

4-Chlorobenzophenone (C₁₃H₉ClO) is a chlorinated aromatic ketone characterized by a benzophenone backbone with a chlorine substituent at the para position of one phenyl ring. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its electron-withdrawing chlorine atom enhances reactivity in nucleophilic substitutions and catalytic reductions, making it valuable in asymmetric synthesis and cross-coupling reactions .

Méthodes De Préparation

Friedel-Crafts Acylation: Traditional and Catalytic Approaches

Friedel-Crafts acylation is the most widely documented method for synthesizing 4-chlorobenzophenone. The reaction involves the electrophilic substitution of an acylium ion into an aromatic ring, typically facilitated by Lewis acids like aluminum chloride (AlCl₃). A patent by outlines a multi-step synthesis starting from 2-dimethylformamidinoanthranilic acid hydrochloride, where phosphorus pentachloride (PCl₅) and AlCl₃ generate the acylium intermediate. The process requires chlorobenzene as a solvent and yields 2-amino-4'-chlorobenzophenone after recrystallization. However, this method demands strict temperature control (<40°C) to prevent side reactions, complicating scalability .

Catalytic advancements have improved this approach. Effenberger and Epple demonstrated that trifluoromethanesulfonic acid (CF₃SO₃H) catalyzes the acylation of chlorobenzene with benzoyl chloride at 132°C, yielding 82% this compound with a 1:3 ortho:para ratio . This method avoids stoichiometric AlCl₃, reducing waste, but requires anhydrous conditions. Comparative studies show that CF₃SO₃H enhances electrophilicity by protonating the acyl chloride, accelerating the formation of the σ-complex intermediate .

Transition Metal-Catalyzed Cross-Coupling

Ruthenium-catalyzed cross-coupling represents a modern alternative. A 2016 study achieved 100% yield by reacting 4-chlorobenzaldehyde with phenylboronic acid in toluene-water (9:1) at 100°C for 24 hours, using [RuCl₂(p-cymene)]₂ and tri-tert-butylphosphonium tetrafluoroborate. The mechanism involves oxidative addition of the aldehyde to Ru(0), followed by transmetallation with the boronic acid and reductive elimination to form the ketone . This method excels in regioselectivity and functional group tolerance but requires expensive catalysts and inert conditions.

Purification and Characterization

Flash chromatography is the preferred purification method. A laboratory-scale separation of benzophenone and this compound using 1:3 ethyl acetate-hexanes achieved 95–96% recovery . Melting points (77–78°C for this compound) and ¹H NMR data (δ 7.71 ppm, doublet for aryl protons) confirmed purity .

Emerging Methods and Environmental Considerations

Recent patents emphasize solvent-free or aqueous conditions. A Chinese patent describes a clean synthesis of 4-hydroxyl-4'-chlorobenzophenone using ionic liquid catalysts, suggesting potential adaptability for this compound. Life-cycle assessments highlight CF₃SO₃H and Ru catalysts as promising for reducing hazardous waste.

*Estimated from analogous reactions in .

Notes

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chlorobenzophenone undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-chlorobenzhydrol using reducing agents such as lithium aluminum hydride.

Oxidation: It can be oxidized to 4-chlorobenzoic acid using strong oxidizing agents like potassium permanganate.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed:

Reduction: 4-Chlorobenzhydrol.

Oxidation: 4-Chlorobenzoic acid.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Applications De Recherche Scientifique

4-Chlorobenzophenone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Chlorobenzophenone involves its role as an intermediate in the synthesis of antihistamines. In this context, it undergoes metabolic transformations such as O-dealkylation and aromatic hydroxylation. These reactions lead to the formation of active metabolites that interact with histamine receptors, thereby exerting antihistaminic effects .

Comparaison Avec Des Composés Similaires

The unique properties of 4-chlorobenzophenone emerge when contrasted with structurally or functionally related compounds. Below is a systematic comparison:

Structural and Electronic Comparisons

| Compound | Structural Features | Key Differences from this compound |

|---|---|---|

| 2-Chloroacetophenone | Chlorine on acetophenone backbone | Lacks the second phenyl ring; simpler structure results in weaker aromatic interactions |

| 4-Chlorobenzyl chloride | Benzylic chloride with para-Cl on aryl | Reactive benzylic halide group vs. ketone; higher electrophilicity |

| 3-Chloro-4'-methylbenzophenone | Methyl and Cl on different rings | Steric hindrance from methyl alters reaction kinetics; Cl position affects electronic distribution |

| 1-(2'-Chloro-biphenyl-3-yl)-ethanone | Biphenyl system with Cl and ketone | Extended conjugation from biphenyl enhances stability; different Cl substitution pattern |

Key Insight: The para-chlorine in this compound optimizes electronic effects for catalysis, balancing electron withdrawal without excessive steric bulk .

Physicochemical and Industrial Properties

- Migration in Food Packaging: this compound migrates into acidic simulants at 0.12 ppm under microwave heating, slower than benzophenone (0.25 ppm) due to higher molecular weight and Cl-induced hydrophobicity .

- Thermal Stability: Decomposes at 285°C, higher than benzyl chloride (180°C) but lower than fluorinated analogs (e.g., 4-fluorobenzophenone, 310°C) .

Activité Biologique

4-Chlorobenzophenone (CBP) is an aromatic ketone that has garnered attention for its diverse biological activities. This compound is characterized by its chemical formula and is primarily used in the synthesis of various pharmaceuticals and as a UV filter in sunscreens. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

This compound is synthesized through the reaction of chlorobenzene with phthalic anhydride, followed by further chemical modifications. Its structure allows it to interact with biological systems effectively, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study examined its effects on breast cancer cells (MCF-7). The findings revealed that this compound inhibited cell proliferation without inducing apoptosis, suggesting a potential mechanism for its anticancer activity.

Study Findings

- Cell Line Viability : The compound demonstrated cytotoxic effects against MCF-7 cells at concentrations of 250 and 300 µg/mL.

- Mechanism of Action : The compound blocked the proliferation of cancer cells, indicating a non-apoptotic pathway for growth inhibition.

- DNA Fragmentation : No DNA fragmentation was observed in treated cells, reinforcing the notion that cell death occurred through mechanisms other than apoptosis.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 250 | 65 |

| 300 | 45 |

These results suggest that this compound could be explored further as a potential therapeutic agent in breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. A study synthesized a Schiff base from glycine and this compound, which was then complexed with chromium and cobalt salts. The antimicrobial activity was assessed against several bacterial strains.

Results Overview

- Tested Strains : Salmonella typhi, Staphylococcus aureus, Escherichia coli.

- Activity Comparison :

- The cobalt complex exhibited higher antimicrobial activity compared to the chromium complex and the uncomplexed ligand.

| Bacterial Strain | Ligand Activity | Cobalt Complex Activity | Chromium Complex Activity |

|---|---|---|---|

| Salmonella typhi | Moderate | High | Low |

| Staphylococcus aureus | Low | High | Moderate |

| Escherichia coli | Moderate | High | Moderate |

These findings highlight the potential of this compound derivatives in developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial properties, there are indications that this compound may possess additional biological activities, including anti-inflammatory and antioxidant effects. However, further research is required to elucidate these properties fully.

Case Studies

- Anticancer Study : A study published in Pharmaceutical Sciences indicated that compounds similar to this compound showed promising results against various cancer cell lines, including hepatocarcinoma and lung carcinoma .

- Synthesis and Characterization : Research on Schiff bases derived from this compound demonstrated their potential as effective ligands in metal complexes with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chlorobenzophenone critical for experimental design?

Key properties include a melting point of 74–76°C, boiling point of 195–196°C at 17 mmHg, density of 1.207 g/cm³, and a logD (lipophilicity) of ~4.0. Its low water solubility necessitates polar aprotic solvents (e.g., DMSO, ethanol) for dissolution. Storage at 4°C is recommended to prevent degradation, and handling requires PPE due to potential skin/eye irritation .

Q. How can UV-Vis spectroscopy be optimized for quantifying this compound in pharmaceutical formulations?

Use a standard solution of known concentration (e.g., USP-grade reference standard) and calculate the analyte percentage via:

where and are peak responses from sample and standard solutions, respectively. Ensure UV detection at 254 nm and validate with ≤5% RSD for precision .

Q. What chromatographic conditions resolve this compound from structurally similar impurities?

UPLC methods with C18 columns and mobile phases like methanol:water (70:30 v/v) achieve baseline separation. Critical parameters include a relative retention time (RRT) resolution ≥1.5 between this compound and co-eluting species (e.g., hydroxyzine derivatives). System suitability tests must confirm peak symmetry and reproducibility .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the solubility of this compound in binary solvent systems?

Solubility increases in polar solvents (e.g., ethanol) but decreases in nonpolar media (e.g., hexane). Thermodynamic models (e.g., Hansen solubility parameters) predict solubility trends, with molecular simulations showing stronger solute-solvent interactions in acetone/water mixtures. Experimentally, solubility correlates with temperature via van’t Hoff analysis .

Q. What computational models predict enantioselective outcomes in asymmetric hydrogenation of this compound derivatives?

Density functional theory (DFT) analyses of transition states reveal energy barriers influenced by π-π interactions between catalyst aromatic groups and the 4-chlorophenyl ring. IGMH (Independent Gradient Model-Hirshfeld) plots quantify weak non-covalent interactions, guiding catalyst design for R/S enantiomer ratios (e.g., 85:15) .

Q. How do competing adsorption mechanisms influence the recovery of this compound in environmental samples using SPE vs. VEC?

Solid-phase extraction (SPE) outperforms vacuum-evaporative concentration (VEC) for this compound (logD = 4.0) due to its nonpolar affinity for C18 sorbents. VEC fails due to volatilization losses (Henry’s law constant = 1.4 × 10⁻⁶ atm·m³/mol), highlighting method selection based on compound volatility .

Q. What synthetic routes yield Schiff base metal complexes with this compound, and how are their coordination modes characterized?

Condensation with glycine forms a Schiff base ligand (95% yield, m.p. 224°C), which coordinates Cr(II)/Co(II) via azomethine (C=N) and carbonyl (C=O) groups. FTIR confirms metal-ligand bonds (e.g., ν(M-N) at 732–847 cm⁻¹). Thermal stability (>260°C decomposition) and solubility in DMSO/chloroform validate complexation .

Q. How does the electron-withdrawing effect of substituents influence the cytotoxic activity of this compound analogs?

Comparative studies show this compound exhibits higher cytotoxicity than 2-Chloroacetophenone due to enhanced electrophilicity from the para-Cl substituent. Structure-activity relationships (SAR) correlate Cl position with cellular uptake and ROS generation in vitro .

Q. Methodological Notes

- Data Contradictions : Discrepancies in reported boiling points (e.g., 195–196°C vs. 222–224°C) may arise from measurement conditions (e.g., pressure, purity). Always cross-reference multiple sources .

- Safety Protocols : Waste must be treated by certified agencies to avoid environmental contamination. Use fume hoods for solvent handling .

Propriétés

IUPAC Name |

(4-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVRJVHOJNYEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051687 | |

| Record name | 4-Chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline] | |

| Record name | 4-Chlorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

332 °C | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg] | |

| Record name | 4-Chlorobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol, White to off-white, crystalline powder | |

CAS No. |

134-85-0 | |

| Record name | 4-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-chlorophenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH1IZ728U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

78 °C | |

| Record name | 4-CHLOROBENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.